3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate
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Overview
Description
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate is a complex organic compound that features a thiazole ring and a chromenone moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . . The combination of these two structures in a single molecule makes this compound a compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate typically involves the condensation of a thiazole derivative with a chromenone precursor. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chromenone moiety can be reduced to form dihydrocoumarins.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in bacterial cell wall synthesis, leading to antibacterial effects.
Pathways Involved: The compound may inhibit key signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-thiazole-4-carboxylic acid: A simpler thiazole derivative with antibacterial properties.
7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde: A chromenone derivative with anti-inflammatory properties.
Uniqueness
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl pentanoate is unique due to its combined thiazole and chromenone structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C18H17NO4S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl] pentanoate |
InChI |
InChI=1S/C18H17NO4S/c1-3-4-5-17(20)22-13-7-6-12-8-14(15-10-24-11(2)19-15)18(21)23-16(12)9-13/h6-10H,3-5H2,1-2H3 |
InChI Key |
KRPDVRNMIPHQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C |
Origin of Product |
United States |
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